Lapatinib-d7 Ditosylate

説明

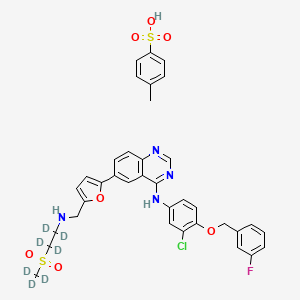

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDXXJABMOYNGY-LXACFCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34ClFN4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857921 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{5-[({2-[(~2~H_3_)methanesulfonyl](~2~H_4_)ethyl}amino)methyl]furan-2-yl}quinazolin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009307-24-7 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{5-[({2-[(~2~H_3_)methanesulfonyl](~2~H_4_)ethyl}amino)methyl]furan-2-yl}quinazolin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Lapatinib-d7 Ditosylate for Research Applications

This guide provides an in-depth exploration of the synthesis and purification of Lapatinib-d7 Ditosylate, a deuterated analog of the potent tyrosine kinase inhibitor, Lapatinib. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the scientific rationale behind the synthetic and purification strategies, ensuring a final product of high purity and isotopic enrichment suitable for advanced research applications.

Introduction: The Significance of Deuterated Lapatinib in Research

Lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, pivotal in the treatment of HER2-positive breast cancer.[1][2] Stable isotope-labeled compounds, such as Lapatinib-d7, are indispensable tools in pharmaceutical research. The incorporation of deuterium can strategically alter the pharmacokinetic profile of a drug by attenuating its metabolic rate, a phenomenon known as the kinetic isotope effect.[3][4] This makes Lapatinib-d7 an invaluable internal standard for quantitative bioanalytical assays using mass spectrometry, enabling precise pharmacokinetic and metabolism studies of Lapatinib.[5]

This guide will detail a proposed synthetic pathway for Lapatinib-d7, followed by a rigorous purification protocol to yield the ditosylate salt with the high purity and isotopic integrity required for exacting research standards.

Proposed Synthesis of Lapatinib-d7

While the precise, proprietary synthesis of commercially available Lapatinib-d7 is not publicly disclosed, a plausible and scientifically sound synthetic route can be devised based on established syntheses of Lapatinib and general principles of deuterium labeling.[1][2][6] The proposed strategy focuses on the introduction of deuterium atoms at metabolically labile positions to enhance its utility as an internal standard. The d7 labeling is hypothesized to be on the ethylsulfonyl and methyl groups of the side chain, as these are potential sites of metabolic transformation.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the coupling of a deuterated side-chain precursor with the core quinazoline structure of Lapatinib. This modular approach allows for the efficient incorporation of the deuterium label late in the synthetic sequence.

Proposed Synthetic Scheme

The synthesis can be conceptualized in the following key stages:

-

Synthesis of the Quinazoline Core: The synthesis of the non-deuterated quinazoline core of Lapatinib is well-documented and typically involves the reaction of 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline.[2]

-

Synthesis of the Deuterated Side-Chain: The synthesis of the d7-labeled side-chain, 2-(methyl-d3-sulfonyl)ethan-1,1,2,2-d4-amine, is a critical step. This can be achieved through a multi-step synthesis starting from commercially available deuterated precursors.

-

Coupling and Final Assembly: The deuterated side-chain is then coupled to the quinazoline core, followed by the formation of the Lapatinib-d7 free base.

-

Salt Formation: The final step involves the conversion of the Lapatinib-d7 free base to its more stable ditosylate salt.

Experimental Protocol: Proposed Synthesis of Lapatinib-d7

-

Step 1: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine: This intermediate is prepared according to established literature procedures, for instance, by the condensation of 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline in a suitable solvent such as isopropanol.

-

Step 2: Synthesis of 2-(Methyl-d3-sulfonyl)ethan-1,1,2,2-d4-amine:

-

2a: Synthesis of 2-bromoethan-1,1,2,2-d4-ol: Commercially available 1,1,2,2-tetradeuterio-1,2-ethanediol is monobrominated using a suitable brominating agent.

-

2b: Synthesis of 2-bromoethan-1,1,2,2-d4-yl methanesulfonate: The deuterated bromo-alcohol is then mesylated.

-

2c: Synthesis of 2-(azido-d4)-1-bromoethane: The mesylate is displaced with an azide source.

-

2d: Synthesis of (methyl-d3-sulfonyl)methane: Commercially available methanethiol-d4 is oxidized to the corresponding sulfonyl chloride, which is then reduced to the methyl-d3-sulfone.

-

2e: Alkylation and Reduction: The methyl-d3-sulfone is alkylated with the azido-d4-bromoethane, followed by reduction of the azide to the primary amine to yield the desired deuterated side-chain.

-

-

Step 3: Synthesis of Lapatinib-d7 Free Base:

-

The quinazoline core from Step 1 is coupled with the deuterated side-chain from Step 2. A common method for this transformation is a Suzuki coupling of a boronic acid derivative of the furan-side chain with the iodo-quinazoline, followed by reductive amination with the deuterated amine.[7]

-

-

Step 4: Formation of Lapatinib-d7 Ditosylate:

-

The crude Lapatinib-d7 free base is dissolved in a suitable solvent mixture, such as methanol and dichloromethane.[8]

-

A solution of p-toluenesulfonic acid monohydrate (2 equivalents) in a suitable solvent is added.

-

The resulting precipitate is stirred, filtered, and washed to yield crude Lapatinib-d7 Ditosylate.

-

Causality in Synthetic Choices

The choice of a convergent synthesis, where the deuterated side-chain is prepared separately and then coupled to the core, is strategic. It allows for the handling of the expensive deuterated reagents in a more controlled and efficient manner, maximizing their incorporation into the final product. The use of a Suzuki coupling is a robust and high-yielding reaction for the formation of the carbon-carbon bond between the furan and quinazoline rings.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for Lapatinib-d7 Ditosylate.

Purification of Lapatinib-d7 Ditosylate

The purification of active pharmaceutical ingredients (APIs) is a critical process to ensure their safety and efficacy. For a research-grade material like Lapatinib-d7 Ditosylate, achieving high chemical and isotopic purity is paramount. The purification strategy typically involves crystallization and may be supplemented with chromatographic techniques if necessary.

Rationale for Purification Steps

The primary goal of the purification process is to remove any unreacted starting materials, by-products, and other process-related impurities.[9][10] The conversion to the ditosylate salt not only improves the stability and handling of the compound but also serves as an effective purification step, as the salt often has different solubility properties than the free base and impurities.

Crystallization Protocol

Crystallization is a powerful technique for purifying solid compounds.[11] The choice of solvent system is crucial for obtaining a high-purity product with a good yield.

Experimental Protocol: Purification of Lapatinib-d7 Ditosylate by Recrystallization

-

Solvent Selection: A solvent system in which Lapatinib-d7 Ditosylate is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A mixture of dimethylformamide (DMF) and acetonitrile has been reported to be effective for the crystallization of Lapatinib ditosylate.[12] An alternative is an aqueous isopropyl alcohol mixture.[2]

-

Dissolution: The crude Lapatinib-d7 Ditosylate is suspended in the chosen solvent system and heated to a temperature between 60°C and 80°C with stirring until complete dissolution is achieved.[11]

-

Cooling and Crystallization: The hot solution is then slowly cooled to room temperature, and further to 0-5°C, to induce crystallization. Slow cooling is essential for the formation of well-defined crystals and efficient impurity rejection.

-

Isolation: The crystalline product is isolated by filtration.

-

Washing: The filter cake is washed with a cold, fresh portion of the crystallization solvent to remove any residual impurities.

-

Drying: The purified Lapatinib-d7 Ditosylate is dried under vacuum at an elevated temperature (e.g., 70-75°C) to remove residual solvents.[2]

Management of Impurities

Common impurities in the synthesis of Lapatinib can include starting materials, isomers, and degradation products.[9] The crystallization process is designed to minimize these impurities to acceptable levels. For instance, specific solvent systems can be chosen to reduce particular impurities.[11][12]

Visualization of the Purification Workflow

Caption: Purification workflow for Lapatinib-d7 Ditosylate.

Quality Control and Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the final Lapatinib-d7 Ditosylate product.

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of Lapatinib-d7 Ditosylate.[13][14][15] A validated reverse-phase HPLC method can separate Lapatinib from its impurities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of Lapatinib-d7, thereby verifying the incorporation of seven deuterium atoms. It is also a sensitive tool for identifying and quantifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure of the molecule and to determine the positions and extent of deuteration by observing the absence of signals at the deuterated positions. 13C NMR provides further structural confirmation.

Data Presentation

Table 1: Representative Analytical Data for Purified Lapatinib-d7 Ditosylate

| Parameter | Method | Specification | Typical Result |

| Appearance | Visual | Yellow crystalline solid | Conforms |

| Chemical Purity | RP-HPLC | ≥ 99.0% | 99.82%[16] |

| Identity | 1H NMR, 13C NMR | Conforms to structure | Conforms |

| Molecular Weight | HRMS | Conforms to C43H35D7ClFN4O10S3 | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium | > 98% |

| Residual Solvents | GC-HS | Per ICH guidelines | Conforms |

Conclusion

The synthesis and purification of Lapatinib-d7 Ditosylate require a meticulous and well-controlled process to ensure the final product meets the stringent quality requirements for research use. The proposed synthetic route, based on established chemical principles, offers a viable pathway for obtaining this valuable research tool. The purification strategy, centered on crystallization, is designed to deliver a product with high chemical and isotopic purity. The analytical characterization serves as a final validation of the product's quality, providing researchers with a reliable and well-characterized compound for their studies.

References

-

ResearchGate. (n.d.). Synthesis of Lapatinib Ditosylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.

-

YouTube. (2022, May 7). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation for Estimation of Lapatinib in Formulation by RP-HPLC with Stability Indicating. Retrieved from [Link]

- Google Patents. (n.d.). US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.

-

National Center for Biotechnology Information. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

- Google Patents. (n.d.). WO2020049429A1 - Novel composition of lapatinib of oral solid dosage form and method of manufacturing thereof.

- Google Patents. (n.d.). EP3266773B1 - Process for the preparation of lapatinib ditosylate monohydrate by means of an improved crystallization procedure.

-

Daicel Pharma Standards. (n.d.). Lapatinib Impurities Manufacturers & Suppliers. Retrieved from [Link]

-

PubMed. (2014, November 24). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. Retrieved from [Link]

- Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.

- Google Patents. (n.d.). US8252805B2 - Forms of lapatinib ditosylate and processes for preparation thereof.

-

Eruditio: Indonesia Journal of Food and Drug Safety. (n.d.). Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD. Retrieved from [Link]

-

Google APIs. (2016, July 4). PROCESS FOR THE PREPARATION OF LAPATINIB DITOSYLATE MONOHYDRATE BY MEANS OF AN IMPROVED CRYSTALLIZATION PROCEDURE. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Lapatinib in Bulk and Tablet Dosage Form using Ultraviolet Spectrophotometric and RP-HPLC Analytical Methods. Retrieved from [Link]

-

ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from [Link]

- Google Patents. (n.d.). EP2489661A1 - Impurity of lapatinib and salts thereof.

-

National Center for Biotechnology Information. (n.d.). A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard. Retrieved from [Link]

- Google Patents. (n.d.). US20190062307A1 - Deuterium-substituted quinoline derivatives.

-

Pharmaffiliates. (n.d.). Lapatinib-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuterium labelling studies and proposed mechanism for the quinolinium.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lapatinib. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 7. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 9. Lapatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. EP2489661A1 - Impurity of lapatinib and salts thereof - Google Patents [patents.google.com]

- 11. EP3266773B1 - Process for the preparation of lapatinib ditosylate monohydrate by means of an improved crystallization procedure - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 15. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Bioanalytical Validation of Lapatinib using Lapatinib-d7 Ditosylate in Preclinical Breast Cancer Models

Executive Summary

In the precision oncology landscape, the reliability of pharmacokinetic (PK) data is the bedrock upon which efficacy claims are built. Lapatinib (Tykerb), a dual tyrosine kinase inhibitor (TKI) targeting EGFR (ErbB1) and HER2 (ErbB2), presents specific bioanalytical challenges due to its high lipophilicity (logP ~5.1) and extensive protein binding (>99%).

This guide details the application of Lapatinib-d7 Ditosylate (GW572016-d7) as the gold-standard Internal Standard (IS) for quantifying Lapatinib in preclinical breast cancer models. Unlike non-isotopic standards (e.g., zileuton or analogs), Lapatinib-d7 mirrors the physicochemical behavior of the analyte, correcting for the high inter-matrix variability often seen in tumor xenografts and plasma derived from subjects with variable metabolic states.

Key Takeaway: The use of a stable isotope-labeled IS (SIL-IS) is not merely a regulatory preference but a scientific necessity to negate matrix effects and extraction variances in heterogeneous biological samples.

Chemical Basis & Stability

The Deuterium Advantage

Lapatinib-d7 incorporates seven deuterium atoms into the quinazoline or fluorobenzyloxy structure. This isotopic labeling provides a mass shift of +7 Da, sufficient to avoid interference from the natural isotopic abundance (M+1, M+2) of the native drug while retaining identical chromatographic retention properties.

| Property | Lapatinib Ditosylate (Analyte) | Lapatinib-d7 Ditosylate (IS) |

| Formula | C29H26ClFN4O4S · 2(C7H8O3S) | C29H19D7ClFN4O4S · 2(C7H8O3S) |

| MW (Free Base) | 581.06 g/mol | 588.10 g/mol |

| Precursor Ion (Q1) | m/z 581.1 | m/z 588.1 |

| Retention Time | ~3.5 min (Isocratic) | ~3.5 min (Co-eluting) |

| Solubility | DMSO, Methanol | DMSO, Methanol |

The "Deuterium Isotope Effect" Warning

While d7-labeled standards are ideal, slight shifts in retention time (RT) can occur due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. In ultra-high-pressure liquid chromatography (UHPLC) with steep gradients, the d7 peak may elute fractionally earlier.

-

Critical Control: To ensure the IS experiences the exact same matrix suppression as the analyte, isocratic elution or a shallow gradient is recommended. This forces perfect co-elution, ensuring that any ion suppression affecting the drug equally affects the IS, allowing for accurate normalization.

Bioanalytical Methodology: LC-MS/MS Protocol

This protocol is validated for human plasma and mouse tumor homogenates.

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting where the d7-IS corrects for error.

Figure 1: LC-MS/MS workflow demonstrating the integration of Lapatinib-d7. The IS is spiked before extraction to correct for both recovery loss and ionization suppression.

Sample Preparation

Option A: Liquid-Liquid Extraction (LLE) – Recommended for Tumor Tissue LLE provides cleaner extracts, reducing background noise in complex tissue matrices.

-

Homogenization: Homogenize 50 mg tumor tissue in 200 µL PBS.

-

Spiking: Add 10 µL of Lapatinib-d7 working solution (500 ng/mL in MeOH).

-

Alkalinization: Add 50 µL 1M NaOH (Lapatinib is a base; high pH ensures it is uncharged and extractable).

-

Extraction: Add 2.5 mL Ethyl Acetate (EtAc) or Methyl tert-butyl ether (MTBE). Vortex 5 min.

-

Separation: Centrifuge at 4000 rpm for 10 min. Transfer supernatant to a fresh tube.

-

Reconstitution: Evaporate to dryness under N2 stream at 40°C. Reconstitute in 100 µL Mobile Phase.

Option B: Protein Precipitation (PPT) – Recommended for Plasma Faster throughput for high-volume PK studies.

-

Spiking: Add 10 µL Lapatinib-d7 to 50 µL plasma.

-

Precipitation: Add 150 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Centrifugation: Spin at 13,000 rpm for 10 min. Inject supernatant.[1]

Instrumental Parameters

-

Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.8) [45:55 v/v].

-

Flow Rate: 0.3 mL/min (Isocratic).

-

Mass Spectrometry (ESI+):

-

Lapatinib: m/z 581.1

365.1 (Collision Energy: ~30 eV) -

Lapatinib-d7: m/z 588.1

372.1 (Note: Verify transition via Product Ion Scan; if label is on the lost fragment, transition will be 588

-

Preclinical Application Scenarios

Pharmacokinetic Profiling in Mouse Xenografts

In HER2+ breast cancer models (e.g., BT-474 xenografts), Lapatinib accumulation in the tumor is the primary efficacy driver. Plasma levels often do not correlate linearly with tumor concentrations due to active transport (P-gp efflux).

Study Design:

-

Model: SCID mice bearing BT-474 tumors.

-

Dosing: Oral gavage (100 mg/kg) of Lapatinib ditosylate.

-

Sampling: Collect plasma and tumor tissue at 0.5, 1, 2, 4, 8, 12, 24h.

-

Analysis: Quantify using the LLE method described above.

-

Role of d7: Corrects for the variable extraction efficiency between the lipid-rich tumor tissue and the protein-rich plasma.

Figure 2: Workflow for a preclinical PK study utilizing Lapatinib-d7 for high-fidelity tissue distribution data.

Intracellular Accumulation Assays

To validate drug uptake in resistant cell lines, researchers measure intracellular Lapatinib concentration.

-

Method: Lyse cells

Spike Lapatinib-d7 -

Benefit: The d7 standard compensates for drug adsorption to the cell culture plate plastics and incomplete lysis recovery.

Data Interpretation & Quality Control

Matrix Effect Calculation

The Matrix Factor (MF) must be determined to ensure the assay is valid.

-

Acceptance Criteria: The IS-normalized MF (MF_analyte / MF_IS) should be close to 1.0 (0.85 – 1.15). If Lapatinib-d7 is working correctly, it will be suppressed to the same degree as the analyte, yielding a ratio of ~1.

Summary of Quantitative Performance

| Parameter | Specification |

| Linearity Range | 5 – 5000 ng/mL |

| Lower Limit of Quant (LLOQ) | 5 ng/mL |

| Precision (CV%) | < 15% (Intra- and Inter-day) |

| Accuracy | 85 – 115% |

| Recovery | > 70% (Corrected by IS) |

References

-

Burris, H. A., et al. (2005). "Phase I safety, pharmacokinetic, and clinical activity study of lapatinib (GW572016), a reversible inhibitor of ErbB1 and ErbB2 tyrosine kinases in heavily pre-treated patients with metastatic carcinomas."[2] Journal of Clinical Oncology. Link

-

Bai, F., et al. (2013). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." Journal of Chromatography B. Link

-

Roche, S., et al. (2016). "Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans."[3] AAPS Journal. Link

-

Musijowski, J., et al. (2016). "Sensitive single quadrupole LC/MS method for determination of lapatinib in human plasma." Acta Poloniae Pharmaceutica. Link

-

Wang, S., et al. (2007). "The deuterium isotope effect in LC-MS/MS: Implications for the use of deuterated internal standards." Journal of the American Society for Mass Spectrometry. Link

Sources

An In-Depth Technical Guide to the Enzymatic Targets of Lapatinib and the Analytical Role of Lapatinib-d7 Ditosylate

This guide provides a detailed exploration of the molecular interactions and enzymatic targets of Lapatinib, a pivotal small molecule inhibitor in oncology. We will dissect its mechanism of action against key receptor tyrosine kinases, illustrate the signaling pathways it disrupts, and elucidate the critical role of its deuterated isotopologue, Lapatinib-d7 Ditosylate, in the rigorous analytical frameworks that underpin its development and clinical application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent.

Section 1: The Molecular Target Landscape of Lapatinib

Lapatinib is a potent, orally active, and reversible dual tyrosine kinase inhibitor.[1][2][3] Its clinical efficacy is rooted in its ability to simultaneously engage two key members of the ErbB (also known as HER) family of receptor tyrosine kinases:

-

Epidermal Growth Factor Receptor (EGFR, ErbB1): A transmembrane receptor that, upon activation by ligands like epidermal growth factor (EGF), plays a fundamental role in cell proliferation, differentiation, and survival.[1][4][5]

-

Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2/neu): A unique member of the ErbB family that has no known direct ligand.[6][7] Its activation occurs through homo- or heterodimerization with other ligand-bound ErbB receptors, most potently with HER3.[6] Overexpression of HER2, found in 20-30% of breast cancers, leads to constitutive kinase activity, driving aggressive tumor growth and is associated with a poor prognosis.[8]

The formation of receptor dimers upon ligand binding is a critical step for activating their intrinsic intracellular kinase domains. This leads to autophosphorylation of tyrosine residues within the cytoplasmic tail, creating docking sites for various signaling proteins and initiating downstream cascades that govern cell fate.[9][10] Lapatinib's therapeutic strategy is to intercept this process at its source.

Section 2: Mechanism of Action: An ATP-Competitive Dual Inhibitor

Lapatinib functions by binding to the intracellular adenosine triphosphate (ATP)-binding pocket of the EGFR and HER2 kinase domains.[3][4][11][12] This is a reversible and competitive inhibition, meaning Lapatinib directly competes with endogenous ATP for the same binding site.[11][13] By occupying this site, Lapatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, a process known as autophosphorylation.[1][4][12]

The inhibition of autophosphorylation is the lynchpin of Lapatinib's activity. It effectively shuts down the receptor's ability to act as a signaling hub, thereby blocking the activation of two major downstream pro-survival and pro-proliferative pathways:[1][11]

-

The PI3K/AKT/mTOR Pathway: Primarily responsible for promoting cell survival and inhibiting apoptosis (programmed cell death).[1][9][11]

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: A critical regulator of cell proliferation, growth, and differentiation.[1][9][11]

Furthermore, research has shown that Lapatinib can also inhibit the nuclear translocation of EGFR and HER2.[12] When in the nucleus, these receptors can act as transcription factors for genes involved in DNA synthesis and repair. By preventing this translocation, Lapatinib exerts an additional layer of anti-tumor activity.[12]

Section 3: The Role of Lapatinib-d7 Ditosylate: An Analytical Chemistry Perspective

It is crucial to distinguish between Lapatinib Ditosylate, the active pharmaceutical ingredient, and Lapatinib-d7 Ditosylate. The "-d7" designation signifies that seven specific hydrogen atoms in the Lapatinib molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[14][15]

This substitution does not alter the drug's fundamental enzymatic targets or its pharmacological mechanism of action. Instead, Lapatinib-d7 Ditosylate serves as a critical analytical tool, specifically as an internal standard (IS) for quantitative bioanalysis , most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

The rationale for using a deuterated internal standard is based on the Kinetic Isotope Effect (KIE) .[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[14] While this can be exploited to slow drug metabolism in therapeutic deuterated drugs, its primary value as an internal standard comes from its mass.[16][18]

Why Lapatinib-d7 is an Ideal Internal Standard:

-

Near-Identical Physicochemical Properties: It behaves almost identically to the non-deuterated Lapatinib during sample extraction, chromatography, and ionization in the mass spectrometer. This ensures that any sample loss or variability in instrument response affects both the analyte and the IS equally.

-

Mass Differentiation: It is easily distinguished from the therapeutic drug by the mass spectrometer due to its higher mass (an increase of 7 Daltons). This allows for precise and accurate quantification of the target drug by calculating the ratio of the analyte's signal to the known, constant concentration of the internal standard.

Section 4: Experimental Protocols for Target Validation

To validate the enzymatic targets and mechanism of Lapatinib, a series of well-established assays are employed. The following protocols represent a logical, self-validating workflow from biochemical potency to cellular target engagement and finally to in-vivo quantification.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lapatinib against recombinant EGFR and HER2 kinase domains. This establishes direct, cell-free enzymatic inhibition.

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT). Dilute recombinant human EGFR and HER2 kinase domain enzymes to a predetermined concentration. Prepare a synthetic peptide substrate (e.g., poly-Glu-Tyr) and ATP solution. Create a serial dilution of Lapatinib Ditosylate.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the specific kinase (EGFR or HER2), and the serially diluted Lapatinib. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Causality: This pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase's active site before the enzymatic reaction is initiated.

-

-

Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 30-60 minutes at 30°C.

-

Detection: Stop the reaction. Quantify the amount of phosphorylated substrate. Common methods include radiometric assays using ³²P-ATP or non-radioactive methods like ELISA-based detection with a phospho-specific antibody.

-

Self-Validation: The assay includes controls for no enzyme (background), no inhibitor (maximum activity), and no ATP (no activity) to ensure the observed signal is specific to kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Lapatinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol 2: Cellular Phospho-Receptor Western Blot Analysis

-

Objective: To confirm that Lapatinib inhibits EGFR and HER2 autophosphorylation in a cellular context, validating its mechanism of action in living cells.

-

Methodology:

-

Cell Culture & Treatment: Culture HER2-overexpressing cancer cells (e.g., SKBR3, BT-474) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

-

Inhibitor Treatment: Treat the cells with various concentrations of Lapatinib for 2-4 hours.

-

Ligand Stimulation (for EGFR): Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. HER2 is often constitutively active in overexpressing lines and may not require stimulation.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins after cell lysis, preventing enzymatic dephosphorylation and ensuring an accurate snapshot of the signaling state.

-

-

Protein Quantification & SDS-PAGE: Quantify total protein concentration (e.g., BCA assay). Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), phosphorylated HER2 (p-HER2), total EGFR, and total HER2. Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Densitometry is used to quantify the band intensity. The ratio of the phosphorylated protein to the total protein is calculated to determine the degree of inhibition by Lapatinib.

-

Protocol 3: Quantitative Bioanalysis of Lapatinib in Plasma using LC-MS/MS

-

Objective: To accurately measure the concentration of Lapatinib in a biological matrix, a cornerstone of pharmacokinetic studies. This protocol demonstrates the essential application of Lapatinib-d7 Ditosylate.

-

Methodology:

-

Sample Preparation: To 100 µL of plasma sample, add 10 µL of Lapatinib-d7 Ditosylate internal standard solution (at a known, fixed concentration, e.g., 50 ng/mL).

-

Causality: The IS is added at the very beginning to account for any variability or loss during all subsequent steps.

-

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Extraction: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase solution (e.g., 50:50 acetonitrile:water).

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

-

LC Separation: Use a C18 reverse-phase column to chromatographically separate Lapatinib and Lapatinib-d7 from other matrix components.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Lapatinib (e.g., m/z 581.1 → 365.1) and Lapatinib-d7 (e.g., m/z 588.1 → 372.1).

-

-

Quantification: Generate a calibration curve using standards of known Lapatinib concentration spiked with the same amount of IS. Calculate the peak area ratio of Lapatinib to Lapatinib-d7 for all samples. Determine the concentration of Lapatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 5: Quantitative Data and Pharmacokinetic Insights

The following table summarizes key quantitative parameters for Lapatinib, derived from various preclinical and clinical studies.

| Parameter | Target/Matrix | Typical Value | Significance |

| IC50 | EGFR Kinase | ~10 nM | Demonstrates potent biochemical inhibition of the target enzyme.[19] |

| IC50 | HER2 Kinase | ~9 nM | Shows equipotent biochemical inhibition against its co-primary target.[19] |

| Protein Binding | Human Plasma | >99% | Highly bound to albumin and α1-acid glycoprotein, affecting its distribution.[4][20] |

| Metabolism | Liver | Primarily via CYP3A4 and CYP3A5 enzymes.[1][13][20] | High potential for drug-drug interactions with strong CYP3A4 inhibitors or inducers.[1][21] |

| Elimination Half-life | Human Plasma | ~24 hours (at steady state) | Allows for once-daily oral dosing.[4] |

| Primary Route of Excretion | Feces | >90% | Minimal renal excretion means dose adjustments are generally not needed for renal impairment.[20][22] |

Conclusion

Lapatinib exerts its anti-neoplastic effects through the potent and specific inhibition of the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2). By competitively blocking the ATP-binding site, it prevents receptor autophosphorylation and disrupts the downstream PI3K/AKT and MAPK/ERK signaling cascades that are fundamental to the proliferation and survival of cancer cells. While Lapatinib is the therapeutic agent, its deuterated analogue, Lapatinib-d7 Ditosylate, plays an indispensable, non-therapeutic role. As a stable-isotope labeled internal standard, it is the cornerstone of accurate and precise bioanalytical quantification, ensuring the integrity of pharmacokinetic and clinical data that guide the effective and safe use of Lapatinib in treating patients with HER2-positive cancers.

References

- Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applic

-

Lapatinib. Wikipedia. [Link]

-

A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer. Dove Press. [Link]

-

What is Lapatinib Ditosylate Hydrate used for?. Patsnap Synapse. [Link]

-

Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. [Link]

-

Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. PubMed Central. [Link]

-

Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. PubMed Central. [Link]

-

lapatinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Lapatinib: new opportunities for management of breast cancer. PubMed. [Link]

-

Network biology of lapatinib resistance in different types of HER2-positive breast cancers informs the prioritization of the combination anticancer treatments as anti-resistance interventions. F1000Research. [Link]

-

Pharmacokinetics of Lapatinib, a Nonrenally Cleared Drug, in Patients With End-Stage Renal Disease on Maintenance Hemodialysis. PubMed. [Link]

-

Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. [Link]

-

Lapatinib Ditosylate in Treating Patients With Ductal Breast Carcinoma In Situ. ClinicalTrials.gov. [Link]

-

Lapatinib for Advanced or Metastatic Breast Cancer. PubMed Central. [Link]

-

What is the mechanism of Lapatinib Ditosylate Hydrate?. Patsnap Synapse. [Link]

-

Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. PLOS One. [Link]

-

TYKERB (lapatinib) tablets. accessdata.fda.gov. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central. [Link]

-

The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. PubMed Central. [Link]

-

Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem. PubMed Central. [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

-

Mechanisms of lapatinib resistance in HER2-driven breast cancer. PubMed. [Link]

-

Chemical structures of lapatinib and its two major metabolites. ResearchGate. [Link]

-

Molecular signature driving lapatinib resistance in aggressive breast cancer uncovered. Drug Target Review. [Link]

-

A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. MDPI. [Link]

-

Tyrosine kinase inhibitor. Wikipedia. [Link]

-

Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

-

5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.. [Link]

-

Tyrosine Kinase Assay Kits. MBL Life Science. [Link]

-

Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone. MDPI. [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

-

Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Deuterated drug. Wikipedia. [Link]

-

Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. PubMed Central. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

-

Receptor Tyrosine Kinase Assays. Eurofins DiscoverX. [Link]

-

Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. PubMed Central. [Link]

-

Signaling pathways of EGFR and HER2. ResearchGate. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. dovepress.com [dovepress.com]

- 3. Lapatinib: new opportunities for management of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lapatinib - Wikipedia [en.wikipedia.org]

- 5. What is Lapatinib Ditosylate Hydrate used for? [synapse.patsnap.com]

- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 15. Deuterated drug - Wikipedia [en.wikipedia.org]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 18. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 20. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Pharmacokinetics of Lapatinib, a Nonrenally Cleared Drug, in Patients With End-Stage Renal Disease on Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Lapatinib in Human Plasma by LC-MS/MS: An Application Note and Protocol

Introduction

Lapatinib, a potent dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidemial Growth Factor Receptor 2 (HER2, ErbB2), is a critical therapeutic agent in the treatment of HER2-positive breast cancer.[1] Rigorous pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies are paramount to optimizing dosing strategies and ensuring patient safety. These studies necessitate a robust, sensitive, and specific bioanalytical method for the accurate quantification of Lapatinib in complex biological matrices such as human plasma. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Lapatinib in human plasma, utilizing its stable isotope-labeled counterpart, Lapatinib-d7 Ditosylate, as the internal standard (IS).

The rationale for employing a stable isotope-labeled internal standard is rooted in the principles of robust bioanalysis. Lapatinib is highly protein-bound, and its recovery from plasma can exhibit significant inter-individual variability.[2] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. A deuterated analog, such as Lapatinib-d7, is chemically identical to the analyte and thus perfectly mimics its behavior during sample extraction, chromatography, and ionization, correcting for potential variations and ensuring the highest degree of accuracy and precision.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the scientific basis for methodological choices, detailed experimental protocols, and adherence to regulatory validation guidelines.

Principle of the Method

The method employs a simple and efficient protein precipitation technique to extract Lapatinib and its internal standard, Lapatinib-d7, from human plasma. The extracted samples are then subjected to reverse-phase liquid chromatography for separation from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions monitored are specific for Lapatinib and Lapatinib-d7, ensuring high selectivity. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

| Material | Supplier | Grade |

| Lapatinib Ditosylate | Toronto Research Chemicals or equivalent | Reference Standard |

| Lapatinib-d7 Ditosylate | Alsachim or equivalent | Reference Standard |

| Acetonitrile | Fisher Scientific or equivalent | HPLC or LC-MS grade |

| Methanol | Fisher Scientific or equivalent | HPLC or LC-MS grade |

| Formic Acid | Sigma-Aldrich or equivalent | LC-MS grade |

| Water | Milli-Q® or equivalent | Ultrapure, 18.2 MΩ·cm |

| Human Plasma (K2EDTA) | BioIVT or equivalent | Blank, drug-free |

Instrumentation and Analytical Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Zorbax SB-C18 (50 x 2.1 mm, 5 µm) or equivalent[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (see protocol) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Autosampler Temp. | 10 °C |

Mass Spectrometry (MS)

| Parameter | Condition |

| MS System | SCIEX Triple Quad™ 5500 or equivalent |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| IonSpray Voltage | 5500 V |

| Temperature | 550 °C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions

The selection of precursor and product ions is critical for the selectivity of the assay. The protonated molecular ion [M+H]⁺ is chosen as the precursor ion. The product ions are generated by collision-induced dissociation (CID) and represent stable, characteristic fragments of the parent molecule.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lapatinib | 581.1 | 365.2 | 150 | 35 |

| Lapatinib-d7 (IS) | 588.2 | 365.2 | 150 | 35 |

Note: The product ion for Lapatinib-d7 is expected to be the same as for Lapatinib if the deuterium labeling is on a part of the molecule that is lost during fragmentation. If the labeling is on the fragment, the product ion m/z will be shifted accordingly. The transition 588.2 > 365.2 assumes the deuterium atoms are not on the monitored fragment.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Lapatinib Ditosylate and Lapatinib-d7 Ditosylate into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution. These stock solutions should be stored at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Lapatinib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into plasma for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Lapatinib-d7 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Controls

-

Calibration Curve (CC) Standards:

-

Prepare a set of at least eight non-zero calibration standards by spiking blank human plasma with the appropriate Lapatinib working standard solutions. A typical calibration range for Lapatinib in plasma is 2.5 to 1000 ng/mL.[1]

-

The final concentration of the organic solvent from spiking should not exceed 5% of the plasma volume.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (approx. 3x LLOQ)

-

Medium QC (mid-range of the calibration curve)

-

High QC (approx. 80% of the Upper Limit of Quantification)

-

-

Sample Preparation: Protein Precipitation

Step-by-Step Protocol:

-

Label a set of 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control.

-

To each tube, add 50 µL of the respective plasma sample, calibration standard, or quality control sample.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to each tube. This 3:1 ratio of organic solvent to plasma is effective for protein precipitation.[3]

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Method Validation

The developed method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry (ICH M10).[4] The validation should assess the following parameters:

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte from endogenous components. Assessed using at least six different sources of blank plasma. | No significant interfering peaks at the retention times of Lapatinib and the IS (<20% of LLOQ for analyte, <5% for IS). |

| Calibration Curve | Relationship between the instrument response and known concentrations of the analyte. | At least 8 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Closeness of determined values to the nominal concentration and the degree of scatter. Assessed using QC samples at four levels in at least three separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | Stability of Lapatinib in plasma under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

Discussion

This LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Lapatinib in human plasma. The use of a simple protein precipitation protocol offers a high-throughput sample preparation solution, which is advantageous in clinical studies with large numbers of samples. The incorporation of a stable isotope-labeled internal standard, Lapatinib-d7, is crucial for mitigating variability arising from sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results. The validation of this method in accordance with regulatory guidelines will ensure its suitability for supporting pharmacokinetic and therapeutic drug monitoring studies of Lapatinib.

References

-

A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis. Journal of Chromatography B, [Link].

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, [Link].

-

SENSITIVE SINGLE QUADRUPOLE LC/MS METHOD FOR DETERMINATION OF LAPATINIB IN HUMAN PLASMA. Acta Poloniae Pharmaceutica, [Link].

-

A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies. Clinical Cancer Research, [Link].

-

TYKERB (lapatinib) tablets, for oral use. U.S. Food and Drug Administration, [Link].

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, [Link].

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration, [Link].

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

Application Note: Measuring Cancer Cell Viability in Response to Lapatinib-d7 Ditosylate

Introduction: The Critical Role of Targeted Therapy in Oncology

The advent of targeted therapies has revolutionized the landscape of cancer treatment, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy to more precise interventions aimed at specific molecular drivers of malignancy. Lapatinib, a potent, orally active small-molecule inhibitor, exemplifies this approach.[1] It functions as a dual tyrosine kinase inhibitor, concurrently targeting two key players in cell growth and proliferation: the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] Overexpression or aberrant signaling of these receptors is a hallmark of several aggressive cancers, particularly certain types of breast and lung cancer.[1][4]

Lapatinib-d7 Ditosylate, a deuterated analog of Lapatinib, serves as an invaluable tool in preclinical research, particularly in pharmacokinetic and pharmacodynamic studies. Its increased metabolic stability allows for more precise quantification in experimental settings. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of cell viability assays using Lapatinib-d7 Ditosylate on cancer cell lines. We will delve into the underlying molecular mechanisms of Lapatinib, provide detailed, field-tested protocols for robust cell viability assessment, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: Disrupting the EGFR and HER2 Signaling Cascades

Lapatinib exerts its anti-neoplastic effects by binding to the intracellular ATP-binding pocket of both EGFR and HER2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1] This dual inhibition is critical, as both EGFR and HER2 can drive tumor progression through the activation of pathways such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell proliferation, survival, and migration.[2][4]

Unlike monoclonal antibodies like trastuzumab, which target the extracellular domain of HER2, Lapatinib's intracellular mode of action provides a complementary therapeutic strategy, especially in cases where the extracellular domain may be altered.[2] While HER2 has no known direct ligand, it is the preferred heterodimerization partner for other ligand-bound EGFR family members, leading to potent downstream signaling.[5] Lapatinib's inhibition of both EGFR and HER2 effectively shuts down this oncogenic signaling network.[2][4]

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Experimental Design: Key Considerations for Robust Viability Assays

A well-designed cell viability assay is crucial for obtaining reliable and reproducible data. The following factors should be carefully considered:

-

Cell Line Selection: The choice of cancer cell lines is paramount. For Lapatinib studies, it is essential to include both sensitive (HER2-overexpressing) and resistant (low HER2 expression) cell lines to establish a therapeutic window and understand the drug's specificity.[4][6]

-

Cell Culture Conditions: Maintaining consistent cell culture conditions, including media composition, serum concentration, and incubation parameters (37°C, 5% CO2), is fundamental to minimize experimental variability.

-

Lapatinib-d7 Ditosylate Preparation: Due to its hydrophobic nature, Lapatinib-d7 Ditosylate should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls, to account for any solvent-induced cytotoxicity.

-

Assay Choice: Several methods can be employed to assess cell viability, each with its own advantages and limitations.[7] This application note will focus on two widely used colorimetric/fluorometric assays: the MTT assay and the alamarBlue™ assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

Lapatinib-d7 Ditosylate

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of Lapatinib-d7 Ditosylate in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

-

Carefully remove the medium from the wells and add 100 µL of the diluted Lapatinib-d7 Ditosylate solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.[11]

-

Measure the absorbance at 570 nm using a plate reader.

-

Caption: Workflow for the MTT cell viability assay.

Protocol 2: alamarBlue™ (Resazurin) Assay

The alamarBlue™ assay is another robust method for assessing cell viability. It utilizes the redox indicator resazurin, a blue and non-fluorescent compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of living cells. A key advantage of the alamarBlue™ assay is its non-toxic nature, allowing for continuous monitoring of cell viability over time.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

Lapatinib-d7 Ditosylate

-

DMSO

-

alamarBlue™ reagent

-

96-well flat-bottom plates (black plates are recommended for fluorescence measurements to reduce background)

-

Multichannel pipette

-

Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)

Step-by-Step Methodology:

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

alamarBlue™ Incubation:

-

After the desired drug treatment period, add alamarBlue™ reagent to each well, typically at 10% of the total volume (e.g., 10 µL for a 100 µL well volume).[12]

-

Incubate the plate for 1-4 hours at 37°C, protected from light.[13] The optimal incubation time may vary depending on the cell line and density.

-

-

Measurement:

-

Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Alternatively, measure absorbance at 570 nm, using 600 nm as a reference wavelength.

-

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance/fluorescence value of the blank wells (medium only) from all other wells.

-

Calculation of Percent Viability:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC50 Determination:

-

The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of cell viability.

-

Plot the percent viability against the logarithm of the Lapatinib-d7 Ditosylate concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Expected Results:

HER2-overexpressing cell lines are generally more sensitive to Lapatinib.[4] The table below provides a summary of typical IC50 values for various breast cancer cell lines, illustrating the differential sensitivity.

| Cell Line | HER2 Status | Lapatinib Sensitivity | Typical IC50 Range (µM) |

| BT-474 | Overexpressing | Sensitive | 0.03 - 0.05[14] |

| SK-BR-3 | Overexpressing | Sensitive | 0.08[14] |

| EFM-192a | Overexpressing | Sensitive | < 1[15] |

| HCC1954 | Overexpressing | Moderately Sensitive | ~0.4[16] |

| JIMT-1 | Overexpressing | Resistant | > 1[15] |

| MDA-MB-453 | Low/Normal | Resistant | > 1[15] |

| MDA-MB-231 | Low/Normal | Resistant | ~7.5[16] |

Troubleshooting and Considerations

-

High Background: Ensure complete removal of phenol red-containing medium before adding the MTT solubilization solution, as it can interfere with absorbance readings. For fluorescence-based assays, use black-walled plates to minimize background.

-

Incomplete Solubilization of Formazan Crystals: Ensure the solubilization solution is added to all wells and that the plate is incubated for a sufficient duration with gentle agitation to completely dissolve the crystals.

-

Drug-Assay Interference: Some compounds can directly interact with the assay reagents. It is advisable to run a control plate with the drug in cell-free medium to check for any direct reduction of MTT or resazurin.

-

Mechanisms of Resistance: Be aware that cancer cells can develop resistance to Lapatinib through various mechanisms, such as the activation of alternative signaling pathways (e.g., AXL receptor tyrosine kinase) or mutations in the HER2 kinase domain.[17][18] This can manifest as a rightward shift in the dose-response curve and an increased IC50 value.

Conclusion

The cell viability assays detailed in this application note provide a robust and reliable framework for evaluating the efficacy of Lapatinib-d7 Ditosylate in cancer cell lines. By carefully considering experimental design, adhering to standardized protocols, and understanding the underlying principles of both the drug's mechanism of action and the chosen assay, researchers can generate high-quality, reproducible data. This is essential for advancing our understanding of targeted therapies and for the development of novel anti-cancer agents.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lapatinib Ditosylate Hydrate? Retrieved from [Link]

- Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor 2 and epidermal growth factor receptor 1 tyrosine kinases. Clinical Therapeutics, 30(8), 1426-1447.

-

PubChem. (n.d.). Lapatinib. National Center for Biotechnology Information. Retrieved from [Link]

- Liu, L., Greger, J., Shi, H., & Liu, Y. (2009). Novel mechanism of lapatinib resistance in HER2-positive breast tumor cells: activation of AXL. Cancer Research, 69(17), 6871–6878.

-

H-C Biopharm. (2024, December 3). Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Lapatinib (Oral Route). Retrieved from [Link]

- Bao, S., Chen, Y., Yang, F., Sun, C., Yang, M., Li, W., ... & Yin, Y. (2020). Screening and Identification of Key Biomarkers in Acquired Lapatinib-Resistant Breast Cancer. Frontiers in Oncology, 10, 1563.

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Wikipedia. (n.d.). Lapatinib. Retrieved from [Link]

-

YouTube. (2013, April 30). Anti-HER2 Mechanisms of Approved HER2 Inhibitors. Retrieved from [Link]

- Giltnane, J. M., & Arteaga, C. L. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Cold Spring Harbor Perspectives in Medicine, 7(12), a026538.

- Geyer, C. E., Forster, J., Lindquist, D., Chan, S., Romieu, C. G., Pienkowski, T., ... & Cameron, D. (2006). Lapatinib plus capecitabine for HER2-positive advanced breast cancer. New England Journal of Medicine, 355(26), 2733-2743.

- Eilenberger, C., Rothbauer, M., & Ertl, P. (2018). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 5, 781–787.

- Mertins, P., Tang, L. C., Krug, K., Clark, D. J., Gritsenko, M. A., Chen, L., ... & Rodriguez, H. (2016). Reproducible workflow for multiplexed targeted mass spectrometry-based protein biomarker quantification. Journal of Proteome Research, 15(9), 3147–3157.

- Kim, H. P., Han, S. W., Kim, T. Y., Kim, J. H., Im, S. A., Bang, Y. J., & Kim, T. Y. (2011). Lapatinib, a dual EGFR and HER2 tyrosine kinase inhibitor, downregulates thymidylate synthase by inhibiting the nuclear translocation of EGFR and HER2. PloS One, 6(6), e21424.

-

ResearchGate. (n.d.). Downstream signaling pathways activated by EGFR and HER2 hetero- and homodimers in cancer. Retrieved from [Link]

-

Drug Target Review. (2026, January 28). Molecular signature driving lapatinib resistance in aggressive breast cancer uncovered. Retrieved from [Link]

- Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., ... & Slamon, D. J. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer Research, 66(3), 1630–1639.

-

Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of selected cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Lapatinib IC50 of 420 cancer cell lines. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

SciSpace. (n.d.). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Lapatinib Ditosylate Hydrate used for? Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Chu, I., Blackwell, K., Chen, S., & Slingerland, J. (2005). The dual ErbB-1/ErbB-2 inhibitor lapatinib (GW572016) inhibits HER-2-overexpressing breast cancer cell growth in vitro and in vivo. Cancer Research, 65(10), 4483–4491.

- Iqbal, N., & Iqbal, N. (2014). Human epidermal growth factor receptor 2 (HER2) in cancers: overexpression and therapeutic implications.

-

ResearchGate. (n.d.). The IC50 of 5a and lapatinib on various breast cells and the corresponding levels of EGFR and HER2 expression as measured by western blot. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

- Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors.

Sources

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 3. What is Lapatinib Ditosylate Hydrate used for? [synapse.patsnap.com]

- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. texaschildrens.org [texaschildrens.org]

- 11. atcc.org [atcc.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of the Proteomic Response to Lapatinib Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Frontiers | Screening and Identification of Key Biomarkers in Acquired Lapatinib-Resistant Breast Cancer [frontiersin.org]

Application Notes and Protocols: A Researcher's Guide to Lapatinib-d7 Ditosylate Dosing for In Vivo Efficacy Studies

Introduction: Targeting EGFR and HER2 with Precision in Preclinical Models

Lapatinib, a potent and selective dual tyrosine kinase inhibitor of Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), has become a cornerstone in the treatment of HER2-positive breast cancer.[1][2][3][4][5] Its deuterated analogue, Lapatinib-d7 Ditosylate, serves as a valuable tool in pharmacokinetic and metabolic studies, offering a distinct mass for unambiguous detection. For researchers venturing into preclinical in vivo efficacy studies, establishing a robust and rational dosing strategy is paramount to generating meaningful and translatable data. This guide provides a comprehensive framework for the effective dosing of Lapatinib-d7 Ditosylate in murine cancer models, moving beyond a simple recitation of protocols to explain the underlying scientific principles that govern experimental design and interpretation.

The central mechanism of lapatinib lies in its ability to competitively and reversibly bind to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases, thereby inhibiting receptor autophosphorylation and downstream signaling.[6] This disruption of key pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling cascades for their proliferation and survival.[7] Understanding this mechanism is the first step in designing efficacy studies that accurately assess the therapeutic potential of Lapatinib-d7 Ditosylate.

I. Foundational Principles for In Vivo Dosing Strategy

A successful in vivo efficacy study hinges on a well-conceived dosing strategy that considers the interplay between the drug's properties, the animal model, and the therapeutic goals. The following principles should guide the design of your experiments.

The Significance of Pharmacokinetics and Pharmacodynamics (PK/PD)

A critical aspect often overlooked in early-stage preclinical research is the relationship between drug exposure (pharmacokinetics) and its biological effect (pharmacodynamics). For Lapatinib, this translates to understanding how the administered dose achieves a concentration in the tumor tissue sufficient to inhibit EGFR and HER2 signaling over a sustained period.

-